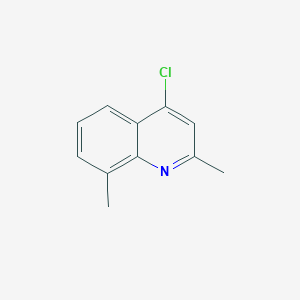

4-Chloro-2,8-dimethylquinoline

説明

Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Organic Synthesis

Quinoline is a nitrogen-containing heterocyclic aromatic compound, possessing the chemical formula C₉H₇N. acs.org Structurally, it is a fused bicyclic heterocycle, also identified by the systematic name benzo[b]pyridine. chemdiv.com This arrangement, which features a benzene (B151609) ring fused to a pyridine (B92270) ring, establishes quinoline as a critical structural unit and key building block for an extensive array of synthetic compounds. evitachem.com The inclusion of a nitrogen atom within the heterocyclic ring imparts specific functionalities and chemical reactivities, such as the ability to form salts with acids and participate in both electrophilic and nucleophilic substitution reactions, making it a molecule of significant interest to medicinal chemists. chemdiv.com

The quinoline framework and its derivatives are widely recognized for their extensive pharmacological activities. evitachem.comCurrent time information in Bangalore, IN.researchgate.net Research has demonstrated that compounds incorporating this scaffold exhibit a broad spectrum of bioactivities, including anticancer, antimalarial, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. acs.orgCurrent time information in Bangalore, IN.researchgate.netlookchem.comacs.org The structural versatility of the quinoline ring allows for chemical modifications at various positions, which in turn leads to a diverse range of biological responses. acs.orgacs.org The proven therapeutic potential of this scaffold is underscored by its presence in numerous commercially available drugs, cementing its privileged status in the pharmaceutical sciences. sigmaaldrich.com Furthermore, the capacity to hybridize the quinoline core with other heterocyclic structures makes it a versatile platform for the design and development of novel therapeutic agents. acs.org

Quinoline as a Fundamental Nitrogen-Containing Heterocyclic Compound

Academic Research Focus on Halogenated Dimethylquinolines

Halogenated quinolines, including 4-Chloro-2,8-dimethylquinoline, are frequently utilized as chemical reagents and intermediates in the field of organic synthesis. This specific compound is recognized as a valuable starting material for producing Active Pharmaceutical Ingredients (APIs) and other complex molecules. lookchem.com Its utility is primarily in scientific research settings, where it serves as a foundational structure for further chemical elaboration. For instance, it is employed in biochemical research as a tool compound to investigate the biological mechanisms associated with quinoline derivatives. evitachem.com The presence of the chloro group at the 4-position provides a reactive site for nucleophilic substitution, a common strategy in the synthesis of new chemical entities.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 32314-39-9 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₀ClN | sigmaaldrich.com |

| Molecular Weight | 191.66 g/mol | sigmaaldrich.com |

| Appearance | Solid / White powder | lookchem.comsigmaaldrich.com |

| Classification | Halogenated Heterocycle | sigmaaldrich.com |

The primary application of this compound in academic research is its function as a versatile building block for constructing more complex, polycyclic heterocyclic systems. chemdiv.comsmolecule.com The reactivity of the chlorine atom at the C-4 position makes it an ideal precursor for synthesizing novel fused-ring structures.

A notable example is its use as the starting material for the synthesis of novel indoloquinolines and benzonaphthyridines. researchgate.net In this process, this compound is reacted with various hetero amines under specific thermal conditions to form aminoquinoline intermediates. These intermediates are then subjected to palladium-catalyzed cyclization to yield the final, complex products. researchgate.netresearchgate.net

Another documented synthetic application involves the reaction of this compound with hydrazine (B178648) hydrate. This reaction facilitates the formation of a hydrazino group at the 4-position, yielding 7-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride, a compound explored for its own potential in pharmaceutical development. evitachem.com

Table 2: Synthetic Applications of this compound

| Starting Material | Reagents | Product | Application of Product | Source |

|---|---|---|---|---|

| This compound | 6-aminobenzothiazole (B108611) | N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine | Intermediate for Indoloquinoline Synthesis | researchgate.net |

| This compound | Hetero amines (e.g., aminobenzothiazole), Pd(OAc)₂, Cs₂CO₃ | Heteroindolo quinolines | Investigated for Cytotoxic Activity | researchgate.netacs.org |

| This compound | Thiophen-2-carboxylic acid, PPA | Thiophene (B33073) substituted naphthyridines | Investigated for Cytotoxic Activity | researchgate.netresearchgate.net |

The resulting complex molecules synthesized from this compound have been evaluated for their biological activity. Specifically, a series of the synthesized indoloquinoline and benzonaphthyridine derivatives were screened for their cytotoxic effects against HeLa and K562 cancer cell lines, demonstrating the role of the parent compound in generating new molecules with potential therapeutic relevance. researchgate.net

Table 3: Cytotoxic Activity of Selected Derivatives Synthesized from this compound

| Compound | Cell Line | Cytotoxic Activity (IC₅₀ in µM) | Source |

|---|---|---|---|

| Compound 3a (N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine) | HeLa | >100 | researchgate.net |

| Compound 3a (N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine) | K562 | 77.19 | researchgate.net |

| Compound 3b | HeLa | 11.23 | researchgate.net |

| Compound 3b | K562 | 9.17 | researchgate.net |

| Compound 4b | HeLa | 10.19 | researchgate.net |

| Compound 4b | K562 | 8.12 | researchgate.net |

| Compound 5a | HeLa | 9.12 | researchgate.net |

| Compound 5a | K562 | 7.17 | researchgate.net |

| Adriamycin (Standard) | HeLa | 1.02 | researchgate.net |

| Adriamycin (Standard) | K562 | 1.15 | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-aminobenzothiazole |

| 7-chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride |

| Adriamycin |

| Benzene |

| Hydrazine hydrate |

| N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine |

| Palladium(II) acetate (B1210297) |

| Pyridine |

| Quinoline |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-4-3-5-9-10(12)6-8(2)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOAZUIOTZZIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355624 | |

| Record name | 4-Chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32314-39-9 | |

| Record name | 4-Chloro-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies

Fundamental Reactive Sites and Functional Group Transformations

The primary reactive sites of 4-Chloro-2,8-dimethylquinoline are the chloro-substituted carbon at the C-4 position, the nitrogen atom of the quinoline (B57606) ring, and the benzenoid ring, which can undergo substitution reactions.

The electron-withdrawing nature of the quinoline nitrogen and the chloro-substituent makes the C-4 position highly susceptible to nucleophilic attack. The chlorine atom at this position acts as a good leaving group, facilitating its displacement by a variety of nucleophiles. This reactivity is a cornerstone of its use as a synthetic intermediate.

A notable example is the reaction of this compound with heteroaromatic amines. For instance, its condensation with 6-aminobenzothiazole (B108611) under neat conditions at 180°C for 30 minutes yields N-(2,8-dimethylquinolin-4-yl)benzo[d]thiazol-6-amine. researchgate.net This reaction proceeds via a nucleophilic aromatic substitution mechanism where the amino group of the benzothiazole (B30560) attacks the C-4 position of the quinoline ring, leading to the displacement of the chloride ion.

Table 1: Nucleophilic Substitution of this compound with Amines

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|

While the pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom, the benzene (B151609) ring of the quinoline system can undergo electrophilic substitution. The presence of the methyl group at the C-8 position, an activating group, would direct incoming electrophiles primarily to the ortho and para positions relative to it (C-5 and C-7). However, specific studies on the electrophilic substitution reactions of this compound are not extensively detailed in the reviewed literature. Generally, such reactions on the quinoline ring require harsh conditions. vulcanchem.comevitachem.com

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring system, increasing the reactivity of the C-2 and C-4 positions towards nucleophiles and the C-8 position towards electrophiles. However, the presence of a methyl group at the 8-position can sterically hinder the approach of the oxidizing agent to the nitrogen atom. cdnsciencepub.com It has been reported that quinolines with an 8-methyl substituent could not be oxidized to N-oxides using hydrogen peroxide in glacial acetic acid. cdnsciencepub.com

The reduction of the quinoline ring system can be achieved under various conditions. Catalytic hydrogenation, for instance, typically leads to the saturation of the pyridine ring, forming tetrahydroquinoline analogs. vulcanchem.com

The synthesis of amine derivatives from this compound is most commonly achieved through nucleophilic substitution of the C-4 chloro group with an amine source, rather than reduction of a pre-existing functional group on the quinoline ring itself. For example, the direct reaction with ammonia (B1221849) can yield 4-amino-2,8-dimethylquinoline. vulcanchem.comalfa-chemistry.com

The chlorine atom at the C-4 position is the most reactive site for substitution on the this compound molecule. Its replacement by various nucleophiles is a highly selective process, driven by the electronic activation of this position. This selective substitution is a key strategy in the derivatization of this compound. nih.gov The reaction with amines, thiols, and other nucleophiles proceeds preferentially at the C-4 position without affecting the methyl groups or the rest of the quinoline ring system under typical nucleophilic substitution conditions. mdpi.com

Reduction Reactions Leading to Amine Derivatives

Derivatization for the Generation of Novel Chemical Entities

The reactivity of this compound makes it a valuable starting material for the construction of more complex, fused heterocyclic systems. These reactions often leverage the lability of the C-4 chlorine atom.

A significant application of this compound is in the synthesis of indoloquinolines and benzonaphthyridines, which are classes of compounds with recognized biological importance. researchgate.netacs.org The general strategy involves a two-step process: an initial nucleophilic substitution at the C-4 position followed by an intramolecular cyclization.

For instance, the synthesis of hetero-substituted indoloquinolines begins with the reaction of this compound with a variety of heteroaromatic amines (e.g., 6-aminobenzothiazole, 5-aminoisoquinoline, 5-aminoquinoline) to form N-heteroaryl-2,8-dimethylquinolin-4-amine intermediates. researchgate.net These intermediates are then subjected to a palladium-catalyzed intramolecular C-H arylation to construct the fused indole (B1671886) ring system. researchgate.net

Table 2: Synthesis of Indoloquinolines from this compound

| Intermediate | Cyclization Conditions | Product | Reference |

|---|---|---|---|

| N-(Benzothiazol-6-yl)-2,8-dimethylquinolin-4-amine | Pd(OAc)₂, Cs₂CO₃, TBAB, DMF, 120°C, 3h | 2,10-Dimethylbenzo smolecule.comthiazolo[2,3-b]indolo[2,3-g]quinoline | researchgate.net |

Similarly, benzonaphthyridines can be synthesized from the same N-heteroaryl-2,8-dimethylquinolin-4-amine intermediates. For example, reaction of the thiophene-substituted amine intermediate with polyphosphoric acid (PPA) at 110°C leads to the formation of a thiophene-substituted benzonaphthyridine. researchgate.net This acid-mediated cyclization represents an alternative strategy to the palladium-catalyzed approach for constructing fused polycyclic aromatic systems. researchgate.netacs.org

Preparation of Hybrid or "Clubbed" Molecules (e.g., Pyrimidine-Quinoline Conjugates)

The synthesis of hybrid molecules, which involves covalently linking two or more different pharmacophores, is a prominent strategy in medicinal chemistry to develop novel compounds with potentially enhanced or synergistic biological activities. The this compound scaffold serves as a valuable platform for creating such "clubbed" molecules, primarily by leveraging the reactivity of the C4-chlorine atom for nucleophilic substitution or for conversion into other reactive functional groups.

One direct approach involves the reaction of this compound with heterocyclic amines. A notable example is the creation of pyrimidine-quinoline conjugates. In this type of synthesis, the amino group of a 2-pyrimidinamine derivative acts as a nucleophile, displacing the chlorine atom on the quinoline ring to form a new carbon-nitrogen bond. This reaction directly links the two heterocyclic systems. Studies on the closely related 4-chloro-2,6-dimethylquinoline (B3031691) have demonstrated the feasibility of this method, where various substituted 2-pyrimidinamines are reacted to yield novel pyrimidine–quinoline clubbed molecules. researchgate.net

Another sophisticated strategy for creating hybrid structures is through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This method involves a multi-step synthesis starting from this compound. First, the chloro group is substituted by an azide (B81097) group (–N₃) using a reagent like sodium azide (NaN₃) in a solvent such as dimethylformamide (DMF). ekb.eg The resulting 4-azido-2,8-dimethylquinoline is a versatile intermediate that can then be "clicked" with various terminal alkynes. This cycloaddition reaction yields a stable triazole ring that acts as a linker between the quinoline core and another molecular fragment, leading to a diverse array of hybrid compounds. ekb.eg

Furthermore, hybrid molecules can be formed by creating Schiff bases. For instance, a derivative like 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (B2807916) can be condensed with various substituted anilines containing another heterocyclic moiety, such as a tetrazole ring. This reaction forms an imine linkage (–N=CH–), effectively clubbing the quinoline and tetrazole systems together into a single molecular entity.

Table 1: Synthetic Strategies for Hybrid Quinoline Molecules

| Starting Quinoline Derivative | Reagent/Second Pharmacophore | Reaction Type | Resulting Hybrid Structure |

| 4-Chloro-2,6-dimethylquinoline | Substituted 2-pyrimidinamines | Nucleophilic Aromatic Substitution | Pyrimidine-Quinoline Conjugate researchgate.net |

| 4-Chloro-2,6-dimethylquinoline | 1. Sodium Azide (NaN₃) 2. Terminal Alkyne | 1. Azide Substitution 2. CuAAC Click Chemistry | Triazole-Linked Quinoline Hybrid ekb.eg |

| 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde | Tetrazole-containing Anilines | Schiff Base Condensation | Quinoline-Tetrazole Schiff Base Hybrid |

Application of Cross-Coupling Reactions (e.g., Suzuki–Miyaura) for Advanced Functionalization

Cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are extensively used for the advanced functionalization of heterocyclic compounds like this compound. The Suzuki–Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, is particularly significant in this context. researchgate.net

In this reaction, the chlorine atom at the C-4 position of the quinoline ring serves as the leaving group (the organic halide). It reacts with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. researchgate.netnih.gov This process efficiently replaces the chlorine atom with a new aryl or heteroaryl substituent, enabling the synthesis of a wide array of 4-aryl-2,8-dimethylquinolines. This method is highly valued for its tolerance of various functional groups on both coupling partners, allowing for the construction of complex molecular architectures. beilstein-journals.org

Research has demonstrated the successful application of Suzuki-Miyaura coupling on various 4-chloroquinoline (B167314) derivatives. researchgate.net For example, 4-chloro-8-tosyloxyquinoline has been effectively cross-coupled with different arylboronic acids under anhydrous conditions, showcasing the reaction's utility even on substrates with multiple reactive sites. researchgate.net The reaction facilitates the formation of a C-C bond at the C-4 position, yielding 4-arylquinolines. researchgate.net This strategy is fundamental for expanding the structural diversity of quinoline derivatives, which is crucial for tuning their chemical and physical properties for applications in materials science and medicinal chemistry. smolecule.com The synthesis of various hetero-substituted indoloquinolines has also been achieved starting from this compound through palladium-catalyzed reactions, further highlighting the versatility of cross-coupling for advanced functionalization. researchgate.net

Table 2: Examples of Suzuki-Miyaura Reactions on 4-Chloroquinoline Scaffolds

| Quinoline Substrate | Boronic Acid | Catalyst System | Product Type |

| 4-Chloroquinoline Derivatives | Various Arylboronic Acids | Pd(PPh₃)₄ / Base | 4-Arylquinolines researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Various Arylboronic Acids | Pd Catalyst / Base (Anhydrous) | 4-Aryl-8-tosyloxyquinolines researchgate.net |

| 4'-Bromo-2-methyl-quinolinecarboxylic acid methyl ester | R₁-Boronic Acid/Ester | Pd(PPh₃)₄ / K₂HPO₄ | 4'-(R₁)-2-methyl-quinolinecarboxylic acid methyl ester nih.gov |

Spectroscopic and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Modern spectroscopic methods are indispensable for the unambiguous characterization of 4-chloro-2,8-dimethylquinoline. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information, leading to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT-135, 2D NMR)

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound. grafiati.com Through various NMR experiments, including ¹H NMR, ¹³C NMR, DEPT-135, and 2D NMR, a detailed map of the molecule's carbon and proton framework can be constructed. grafiati.comacs.orgekb.eg

The positions of the chloro and dimethyl substituents on the quinoline (B57606) ring significantly influence the chemical shifts of the aromatic protons and carbons. In the ¹H NMR spectrum of this compound, the proton at the C5 position is notably deshielded. researchgate.net The electron-withdrawing nature of the chlorine atom at C4 and the electronic effects of the methyl groups at C2 and C8 are key factors in determining the specific resonance frequencies of each nucleus. pdx.edu

The chemical shifts for the protons and carbons of this compound are assigned based on their electronic environment. The methyl groups typically appear in the upfield region of the ¹H NMR spectrum. For instance, in a related compound, 6-chloro-2,8-dimethylquinoline, the methyl protons appear as singlets at δ 2.79 ppm and δ 2.76 ppm. rsc.org The aromatic protons resonate at lower fields, with their exact positions dictated by the substituent pattern. researchgate.net

Similarly, in the ¹³C NMR spectrum, the carbon atoms are distinguished by their chemical shifts. The presence of the electronegative chlorine atom generally causes a downfield shift for the carbon to which it is attached (C4). libretexts.org The carbon atoms of the methyl groups appear at high field, while the aromatic carbons resonate in the characteristic region of approximately 120-150 ppm. DEPT-135 experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon spectrum. ekb.eg

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Quinolines

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

| 6-Chloro-2,8-dimethylquinoline rsc.org | ¹H | 7.90 (d, J=8.4 Hz), 7.58 (d, J=2.3 Hz), 7.48 (m), 7.28 (d, J=8.4 Hz), 2.79 (s), 2.76 (s) | CDCl₃ |

| 6-Chloro-2,8-dimethylquinoline rsc.org | ¹³C | 158.1, 145.4, 138.9, 135.3, 130.7, 130.0, 127.0, 124.0, 122.5, 25.6, 17.8 | CDCl₃ |

| 2,4-Dimethylquinoline rsc.org | ¹H | 8.03 (d, J=8.4 Hz), 7.91 (t, J=6.2 Hz), 7.67 (m), 7.48 (dd, J=11.8, 6.2 Hz), 7.10 (d, J=5.4 Hz), 2.69 (s), 2.64 (s) | CDCl₃ |

| 2,4-Dimethylquinoline rsc.org | ¹³C | 158.6, 147.7, 144.1, 129.1, 126.5, 125.4, 123.5, 122.7, 25.2, 18.5 | CDCl₃ |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between protons and carbons. In the case of this compound, a COSY spectrum would reveal correlations between neighboring protons, confirming their positions within the quinoline ring system. An HSQC spectrum would link each proton to its directly attached carbon atom, providing definitive assignments for the carbon skeleton. These techniques are crucial for resolving any ambiguities that may arise from the analysis of 1D spectra alone.

Detailed Chemical Shift Assignments Based on Substituent Effects

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. acs.org For this compound, the FT-IR spectrum would exhibit absorption bands corresponding to the vibrations of its constituent bonds. nih.gov

Key expected absorptions include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. libretexts.org

C=C and C=N stretching: Vibrations associated with the quinoline ring system, appearing in the 1600-1450 cm⁻¹ region. researchgate.net

C-Cl stretching: A band in the fingerprint region, generally between 850 and 550 cm⁻¹, indicating the presence of the chloro substituent.

C-H bending: Vibrations of the methyl groups would also be present in the spectrum. libretexts.org

Mass Spectrometry (MS), Including Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀ClN), the molecular weight is 191.66 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. grafiati.com Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. rsc.orguni.lu ESI-MS is a soft ionization technique that often yields the protonated molecule [M+H]⁺, while GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing volatile compounds and complex mixtures. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

X-ray Crystallography for Molecular Geometry and Crystal Packing

For 4-chloro-2,5-dimethylquinoline, the molecule is essentially planar, with the quinoline ring system showing only minor deviations. nih.gov The molecules are observed to stack along a crystallographic axis, with significant π–π stacking interactions between the pyridine (B92270) and benzene (B151609) rings of adjacent molecules. nih.govresearchgate.net The centroid-to-centroid distances between these stacked rings are indicative of these interactions. researchgate.net It is highly probable that this compound would exhibit a similar planar geometry and engage in comparable π–π stacking interactions in the solid state. rasayanjournal.co.in The majority of similar quinoline derivatives tend to crystallize in monoclinic or orthorhombic crystal systems. rasayanjournal.co.in

Single-Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction (XRD) is a definitive technique for determining the exact arrangement of atoms within a crystalline solid. uhu-ciqso.es It provides detailed information on unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es While specific crystallographic data for this compound is not detailed in the provided search results, analysis of closely related quinoline derivatives illustrates the type of data obtained from XRD studies.

For instance, the analysis of a related compound, 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one, revealed that it crystallizes in the monoclinic system. nih.gov Similarly, another derivative, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, was found to crystallize in the orthorhombic system. nih.govresearchgate.net These studies determine the precise spatial coordinates of each atom, forming the basis for further structural analysis. uhu-ciqso.es

The crystallographic data for these related compounds are summarized below to exemplify the results typically obtained from an XRD analysis.

Table 1: Example Crystallographic Data for Related Quinoline Derivatives

| Parameter | 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one nih.gov | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde nih.govresearchgate.net |

|---|---|---|

| Chemical Formula | C₁₇H₁₅ClN₂O | C₁₂H₁₀ClNO |

| Formula Weight | 298.76 | 219.66 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | 7.07034 (17) | 20.4542 (13) |

| b (Å) | 15.4729 (4) | 6.7393 (4) |

| c (Å) | 13.1704 (3) | 7.5675 (4) |

| **β (°) ** | 96.342 (2) | 90 |

| **Volume (ų) ** | 1432.01 (6) | 1043.16 (11) |

| Z | 4 | 4 |

Investigation of Molecular Planarity and Supramolecular Stacking Interactions

Derived from XRD data, the planarity of the quinoline ring system is a key structural feature. In related compounds, the quinoline ring system is observed to be nearly planar. For 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one, the maximum deviation from the mean plane is a mere 0.074 (2) Å. nih.gov

Elucidation of Intramolecular Noncovalent Interactions (e.g., C–H⋯Cl bonding)

Within the molecular structure, noncovalent interactions play a vital role in determining the conformation of the molecule. Intramolecular hydrogen bonds, such as those involving a carbon-hydrogen bond as the donor and a chlorine atom as the acceptor (C–H⋯Cl), can significantly influence the molecular geometry.

In the derivative 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one, the molecular conformation is stabilized by such intramolecular C–H⋯Cl interactions, which contribute to the formation of a stable five-membered ring. nih.gov The analysis of these weak hydrogen bonds is critical for a complete understanding of the molecule's preferred conformation and its energetic landscape. These types of interactions are a subject of broader interest in the study of halogenated quinolines for understanding molecular packing. rasayanjournal.co.in

Table 2: Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₁H₁₀ClN |

| 1-[(2-Chloro-7,8-dimethylquinolin-3-yl)methyl]pyridin-2(1H)-one | C₁₇H₁₅ClN₂O |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | C₁₂H₁₀ClNO |

| 4-Chloro-6,8-dimethylquinoline | C₁₁H₁₀ClN |

| 6-bromo-4-chloro-2,8-dimethylquinoline | C₁₁H₉BrClN |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of quinoline (B57606) derivatives. nih.gov By employing various functionals and basis sets, such as B3LYP/6-311G(d,p), it is possible to obtain a detailed understanding of the molecule's behavior at the atomic level. nih.gov

Optimized Molecular Geometry Determination

The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of the molecule. For quinoline derivatives, DFT calculations have been used to determine bond lengths, bond angles, and dihedral angles in the gas phase. researchgate.net These calculated parameters are often in good agreement with experimental data obtained from X-ray diffraction studies, validating the computational methodology. nih.gov For instance, in a study on a similar quinoline derivative, 1-(4-phenylquinolin-2-yl)propan-1-one, the optimized geometry was compared with experimental X-ray diffraction values, showing a high degree of correlation. nih.gov

Table 1: Representative Optimized Geometrical Parameters of a Quinoline Derivative (Data from a similar compound)

| Parameter | Calculated Value (B3LYP/6-311G(d,p)) | Experimental Value (X-ray) |

|---|---|---|

| C2-N1 Bond Length (Å) | 1.315 | 1.312 |

| C4-Cl1 Bond Length (Å) | 1.745 | 1.740 |

| C2-N1-C9 Bond Angle (°) | 117.8 | 117.5 |

| C3-C4-Cl1 Bond Angle (°) | 119.5 | 119.2 |

Note: The data presented in this table is illustrative and based on published data for structurally similar quinoline derivatives, not 4-Chloro-2,8-dimethylquinoline itself.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For various quinoline derivatives, DFT calculations have been employed to determine the energies of these orbitals and map their distribution, identifying the regions of the molecule most likely to be involved in chemical reactions. nih.govacs.org

Table 2: Frontier Molecular Orbital Energies of a Quinoline Derivative (Data from a similar compound)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

Note: The data presented in this table is illustrative and based on published data for structurally similar quinoline derivatives, not this compound itself.

Exploration of Noncovalent Interactions (NCIs)

Noncovalent interactions, such as hydrogen bonds and van der Waals forces, play a critical role in the supramolecular assembly and crystal packing of molecules. NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of these weak interactions. In studies of quinoline compounds, NCI plots have revealed intricate networks of interactions that stabilize the crystal structure. acs.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Dimethylquinoline Derivative (Data from a similar compound). iucr.org

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | 55.4% |

| H···O/O···H | 14.8% |

| H···C/C···H | 11.7% |

| H···N/N···H | 8.3% |

Note: The data presented in this table is illustrative and based on published data for (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate, not this compound itself. iucr.org

Prediction of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO). researchgate.net DFT calculations can be used to predict the NLO properties of compounds, such as the first-order hyperpolarizability (β). These calculations help in identifying candidates for new NLO materials. Studies on quinoline derivatives have shown that their NLO properties can be tuned by modifying their substituents. nih.govacs.org

Table 4: Calculated Nonlinear Optical Properties of a Quinoline Derivative (Data from a similar compound)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.45 |

| First-order Hyperpolarizability (β) (esu) | 5.8 x 10-30 |

Note: The data presented in this table is illustrative and based on published data for structurally similar quinoline derivatives, not this compound itself.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of medicinal chemistry, docking simulations are widely used to predict the binding affinity and mode of interaction of a small molecule ligand with a biological target, such as a protein or enzyme. For quinoline derivatives, which are known to exhibit a range of biological activities, molecular docking studies can provide valuable insights into their mechanism of action. researchgate.net For example, derivatives of the closely related 2-chloro-4,6-dimethylquinoline (B1297726) have been docked against targets such as E. coli DNA gyrase to predict their antibacterial potential. Similarly, docking studies on other quinoline compounds have explored their interactions with cancer-related proteins. researchgate.net

Prediction of Binding Affinity and Ligand-Target Interactions

The prediction of binding affinity and the nature of interactions between a small molecule and a biological target are cornerstones of computational drug discovery. While specific molecular docking studies for this compound are not prominently documented, the extensive research on analogous quinoline structures allows for an informed discussion of its potential. Derivatives synthesized from this compound have been subjected to such analyses, revealing insights into their therapeutic potential. researchgate.net

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction, often expressed as a binding energy or docking score. For instance, in studies of other quinoline derivatives, docking has been used to identify key interactions with the active sites of enzymes implicated in diseases like cancer and malaria. mdpi.comnih.gov These interactions typically involve hydrogen bonding, hydrophobic interactions, and pi-stacking, which collectively contribute to the binding affinity.

A hypothetical docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant protein. The results would likely highlight the role of the quinoline core in establishing key interactions, while the chloro and dimethyl substituents would modulate the binding affinity and selectivity. The predicted binding energies from such a study could be presented in a table, similar to the example below which illustrates typical data from docking studies of quinoline derivatives.

Table 1: Hypothetical Predicted Binding Affinities of this compound with Various Protein Targets (Note: This table is illustrative and not based on published data for this specific compound.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | Leu173, Val123, Tyr330 |

| DNA Gyrase | -7.9 | Asp73, Gly77, Ala92 |

| Cytochrome P450 | -9.1 | Phe215, Ala305, Leu370 |

The data in such a table would be instrumental in prioritizing this compound and its derivatives for further experimental validation as potential therapeutic agents.

Elucidation of Proposed Inhibitory Mechanisms (e.g., Enzyme Active Site Occupation)

Building upon the prediction of binding affinity, computational methods can further elucidate the mechanisms by which a molecule like this compound might inhibit a biological target. A common inhibitory mechanism is the occupation of an enzyme's active site, preventing the natural substrate from binding.

Quantitative Structure-Activity Relationship (QSAR) studies on other quinoline derivatives have successfully correlated molecular descriptors with inhibitory activity. mdpi.comnih.gov These models often reveal that specific electronic and steric features of the quinoline scaffold are crucial for potent inhibition. For example, the presence of a halogen at certain positions can enhance binding through halogen bonding or by altering the electronic distribution of the ring system.

In the absence of direct studies on this compound, we can infer its potential inhibitory mechanism by analogy. If docked into an enzyme active site, the quinoline ring system could engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The nitrogen atom of the quinoline could act as a hydrogen bond acceptor, while the chloro group could participate in halogen bonding or other electrostatic interactions. The methyl groups would likely occupy hydrophobic pockets within the active site.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the inhibitory mechanism. An MD simulation of a protein-ligand complex can reveal the stability of the binding pose over time and highlight key conformational changes in both the ligand and the protein upon binding. researchgate.net Such a simulation for this compound would offer a deeper understanding of how it occupies the active site and perturbs the enzyme's function.

Reaction Mechanism Elucidation Through Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

Investigation of Tautomerism and Plausible Reaction Pathways

Tautomerism, the interconversion of structural isomers, is a phenomenon that can significantly influence the reactivity and biological activity of a molecule. For quinoline derivatives, keto-enol tautomerism is a relevant consideration, particularly for hydroxyquinolines. scirp.orgresearchgate.netresearchgate.net While this compound does not have a hydroxyl group, understanding tautomerism in related systems provides a framework for analyzing its potential reactivity.

Computational studies on substituted quinolines have shown that the relative stability of tautomers can be predicted with high accuracy using DFT calculations. scirp.orgresearchgate.netresearchgate.netacs.org These studies typically involve optimizing the geometries of the different tautomeric forms and calculating their relative energies. The solvent environment can also be modeled to provide a more realistic picture of the tautomeric equilibrium.

For this compound, while it does not exhibit classical tautomerism, it is a key intermediate in the synthesis of other compounds where tautomerism can be a factor in the reaction mechanism. For example, in nucleophilic substitution reactions where the chloro group is replaced by a hydroxyl group, the resulting product would exist in a tautomeric equilibrium between the enol (hydroxyquinoline) and keto (quinolone) forms. DFT calculations could predict which tautomer is more stable and therefore more likely to be the major product.

Table 2: Calculated Relative Energies of Tautomers for a Hypothetical 2,8-dimethylquinolin-4-ol (Note: This table is illustrative and based on general findings for similar quinoline systems.)

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Enol Form | 0.0 | 2.1 |

| Keto Form | -3.5 | -1.8 |

The data in this table would indicate the preferred tautomeric form under different conditions, which is crucial for understanding the subsequent reactivity of the molecule.

Characterization of Reaction Intermediates and Transition States

A key strength of quantum chemical methods is their ability to characterize the structures and energies of transient species like reaction intermediates and transition states. This information is invaluable for elucidating reaction mechanisms. For this compound, a common reaction is nucleophilic aromatic substitution, where the chlorine atom is displaced by a nucleophile. researchgate.netacs.orgnih.gov

Computational studies of nucleophilic substitution on chloroquinolines can map out the entire reaction pathway. acs.orgnih.gov This involves locating the transition state structure and calculating the activation energy for the reaction. The activation energy is a critical parameter that determines the rate of the reaction.

The mechanism of nucleophilic substitution on an aromatic ring can proceed through different pathways, including a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex as an intermediate. DFT calculations can distinguish between these pathways by comparing the energies of the respective transition states and intermediates.

For the reaction of this compound with a nucleophile, a computational study would likely involve the following steps:

Optimization of the geometries of the reactants (this compound and the nucleophile).

Searching for the transition state structure for the substitution reaction.

Verification of the transition state by frequency analysis (it should have a single imaginary frequency).

Calculation of the activation energy as the energy difference between the transition state and the reactants.

Optimization of the geometry of the products.

Table 3: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on this compound (Note: This table is illustrative and not based on published data for this specific compound.)

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |

| Hydroxide | Water | 22.5 |

| Ammonia (B1221849) | Methanol | 28.1 |

| Thiophenolate | DMF | 19.8 |

This data would provide quantitative insights into the reactivity of this compound towards different nucleophiles and in various solvent environments, guiding the design of synthetic routes to new derivatives.

Biological Activities and Mechanistic Investigations

Antimicrobial Research

Quinoline (B57606) derivatives are recognized for their broad-spectrum antimicrobial properties. scienceijsar.com Research into compounds structurally related to 4-Chloro-2,8-dimethylquinoline has demonstrated activity against various bacterial and fungal pathogens. evitachem.com

Antibacterial Efficacy

The antibacterial potential of quinoline derivatives has been extensively studied. While direct data on this compound is limited, research on closely related isomers and derivatives provides significant insights into its expected activity profile. For instance, other chloro-dimethylquinoline isomers and derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net

Studies on related compounds have demonstrated activity against the following bacteria:

Streptococcus pneumoniae : The introduction of a methyl group at the 5th position of a 4-chloroquinoline (B167314) nucleus has been shown to enhance antibacterial activity against Gram-positive bacteria, including Streptococcus pneumoniae. nih.gov

Escherichia coli : Hybrid quinoline-sulfonamide metal complexes have demonstrated very good antibacterial activity against Escherichia coli. mdpi.com Derivatives of the isomer 2-Chloro-4,6-dimethylquinoline (B1297726) have also been shown to be effective against this bacterium.

Staphylococcus aureus : A hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex exhibited excellent antibacterial activity against Staphylococcus aureus. mdpi.com Likewise, derivatives of 2-Chloro-4,6-dimethylquinoline have shown significant activity against S. aureus.

Pseudomonas aeruginosa : Pyrimidine-quinoline clubbed molecules, synthesized from a chloro-dimethylquinoline, were evaluated for their in vitro antibacterial activity against P. aeruginosa. researchgate.net

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 4-Chloro-2,5-dimethylquinoline | Streptococcus pneumoniae | Enhanced activity | nih.gov |

| 2-Chloro-4,6-dimethylquinoline | Escherichia coli | Effective | |

| 2-Chloro-4,6-dimethylquinoline | Staphylococcus aureus | Effective | |

| Pyrimidine-quinoline clubbed molecules | Pseudomonas aeruginosa | Active | researchgate.net |

| Hybrid quinoline-sulfonamide Cd(II) complex | Escherichia coli | Very good activity | mdpi.com |

| Hybrid quinoline-sulfonamide Cd(II) complex | Staphylococcus aureus | Excellent activity | mdpi.com |

Inhibition of Bacterial DNA Gyrase or Topoisomerase IV

A potential mechanism for the antibacterial action of quinoline derivatives involves the inhibition of key bacterial enzymes essential for DNA replication. Research on 2-Chloro-4,6-dimethylquinoline, an isomer of this compound, suggests that its antimicrobial activity may stem from the inhibition of bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and subsequent cell death. Furthermore, other related heterocyclic systems, such as acridines, are known to act as topoisomerase inhibitors. rsc.org

Interference with Bacterial Folate Synthesis Pathways

Another established mechanism for antibacterial agents is the disruption of the folate biosynthetic pathway, which is crucial for producing nucleotides and certain amino acids in bacteria. nih.gov While not directly demonstrated for this compound, structural analogs such as pyrimido[4,5-b]quinolines are known to bind to the folate-binding pocket of thymidylate synthase, thereby disrupting DNA synthesis. Drugs that block this pathway, such as sulfonamides and trimethoprim, have long been effective antibiotics. nih.gov

Structure-Activity Relationships: Influence of Substituents on Antibacterial Activity

The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies reveal key insights:

Halogen Groups : The presence of halogen atoms like chlorine and bromine can enhance lipophilicity, which may improve membrane permeability and affinity for the target. The inclusion of halogen groups (Cl, Br, F) in the phenyl ring of quinoline-based molecules has been shown to increase antimicrobial activity. researchgate.net

Methyl Groups : The position of methyl groups is crucial. Introduction of a methyl group at the C-5 position of the quinoline nucleus was found to enhance activity against Gram-positive bacteria. nih.gov The presence of methyl groups at the C-7 and C-8 positions is expected to increase the lipophilicity of the molecule, which can influence its biological interactions. rsc.org

Antifungal Efficacy

Derivatives of this compound have also been investigated for their effectiveness against fungal pathogens.

Candida albicans : Hybrid molecules containing a quinoline ring have shown activity against C. albicans. ijprajournal.com Specifically, a hybrid quinoline-sulfonamide cadmium (II) complex demonstrated excellent antifungal activity against this pathogen. mdpi.com

Aspergillus niger : Derivatives of 2-Chloro-3-chloromethyl-5,7-dimethylquinoline have shown significant inhibition against Aspergillus niger. Additionally, synthesized triazolo-quinolines have displayed activity against this fungus. sciensage.info

Table 2: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Hybrid quinoline-tetrazole Schiff bases | Candida albicans | Active | ijprajournal.com |

| Hybrid quinoline-sulfonamide Cd(II) complex | Candida albicans | Excellent activity | mdpi.com |

| Hybrid quinoline-tetrazole Schiff bases | Aspergillus niger | Active | ijprajournal.com |

| 2-Chloro-3-chloromethyl-5,7-dimethylquinoline derivatives | Aspergillus niger | Significant inhibition |

Anticancer Research

The planar structure of the quinoline ring system allows for intercalation with DNA, making its derivatives candidates for anticancer drug development. rsc.org this compound has served as a starting material for the synthesis of novel compounds with cytotoxic properties.

In one study, this compound was used to synthesize a series of hetero-substituted indoloquinolines. These new compounds were screened for their anticancer activity against HeLa (cervical cancer) and K562 (chronic myelogenous leukemia) cancer cell lines. The results indicated that the synthesized products exhibited good cytotoxicity against both cell lines when compared to the standard drug Adriamycin. researchgate.net Intermediates in the synthesis also showed cytotoxic activity, with IC50 values ranging from 7.17 to 77.19 μM against K562 cells. researchgate.net

Furthermore, derivatives of the closely related 4,7-dichloro-2,8-dimethylquinoline (B1296148) were used to synthesize a series of 2-quinolyl-1,3-tropolones. rsc.orgresearchgate.net These compounds were tested for their anti-proliferative activity against several human cancer cell lines, with some showing excellent activity. rsc.orgresearchgate.net

Table 3: Anticancer Activity of this compound Derivatives

| Derivative Class | Cancer Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| Hetero-substituted indoloquinolines | HeLa, K562 | Good cytotoxicity | researchgate.net |

| 2-Quinolyl-1,3-tropolones (from 4,7-dichloro-2,8-dimethylquinoline) | Various human cancer cell lines | Excellent anti-proliferative activity | rsc.orgresearchgate.net |

Modulation of Cellular Signaling Pathways

Antimalarial Applications

Quinoline-containing compounds have historically been the cornerstone of antimalarial chemotherapy, with quinine (B1679958) and its synthetic analog chloroquine (B1663885) being prominent examples. researchgate.netscience.gov The emergence of drug-resistant strains of the malaria parasite, Plasmodium falciparum, necessitates the development of new and effective therapeutic agents, with quinoline derivatives remaining a focus of research. researchgate.netnih.gov

The quinoline scaffold is a key feature in many antimalarial drugs. mdpi.com Numerous hybrids and derivatives of quinoline have been synthesized and tested for their efficacy against P. falciparum, the most lethal species of the malaria parasite. researchgate.netnih.gov While specific IC50 values for this compound were not found, research on structurally related compounds has shown significant promise. For example, a hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate demonstrated potent in vitro antimalarial activity, with one derivative showing an IC50 value of 0.19 µg/mL against P. falciparum, surpassing the activity of the standard drug chloroquine in that study. nih.gov Chloro-substituted quinoline derivatives, in general, have been noted for their effectiveness in inhibiting the growth of P. falciparum. researchgate.net

Table 2: Antimalarial Activity of Related Quinoline Derivatives against P. falciparum

| Compound Type | Strain(s) | IC50 Value | Source |

|---|---|---|---|

| Quinoline-thiosemicarbazide hybrid | P. falciparum | 0.19 µg/mL | nih.gov |

| Quinoline-triazole hybrid | CQS Pf3D7 | EC50 = 21.89 ± 4.51 µM | nih.gov |

The primary mechanism of action for many quinoline-based antimalarials, including chloroquine, involves disrupting the parasite's detoxification process within its digestive vacuole. nih.gov During its life cycle in human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). acs.org To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment). nih.govacs.org

Chloroquine and other 4-aminoquinolines are thought to accumulate in the acidic food vacuole of the parasite. acs.org There, they bind to ferriprotoporphyrin IX and inhibit the heme polymerase enzyme, preventing the formation of hemozoin. nih.gov The resulting buildup of toxic free heme leads to oxidative damage to parasite membranes and proteins, ultimately causing its death. nih.gov The presence of a chloro group on the quinoline ring, particularly at the 7-position in the 4-aminoquinoline (B48711) series, has been identified as a crucial structural feature for the inhibition of β-hematin (hemozoin) formation. acs.org This established mechanism for related compounds is the proposed pathway by which other chloro-quinoline derivatives, such as this compound, may exert their antimalarial effects.

Efficacy against Plasmodium falciparum

Anti-inflammatory Properties

Quinoline derivatives are recognized for their potential anti-inflammatory effects. ijprajournal.comontosight.ai The mechanism of action is often attributed to the modulation of inflammatory pathways. smolecule.com For instance, some quinoline compounds have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide and prostaglandins (B1171923) by downregulating cyclooxygenase (COX) enzymes. Certain acridine (B1665455) derivatives, which have a related structural framework, have also demonstrated anti-inflammatory bioactivities. rsc.org

Research into specific quinoline derivatives has provided more detailed insights. For example, a study on pyrazolo[4,3-c]quinoline derivatives identified compounds that significantly inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, indicating their potential as anti-inflammatory agents. smolecule.com Another investigation into an indoloquinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, revealed its ability to mitigate methotrexate-induced inflammation. acs.org While these studies highlight the anti-inflammatory potential within the broader quinoline class, specific research on the anti-inflammatory properties of this compound is not extensively documented in the available literature. However, preliminary suggestions indicate that related compounds like methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate may modulate inflammatory pathways. smolecule.com

Table 1: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Model | Key Findings | Reference |

| Pyrazolo[4,3-c]quinolines | LPS-induced RAW 264.7 cells | Inhibition of nitric oxide (NO) production. | smolecule.com |

| Indoloquinoline derivative | Methotrexate-induced inflammation model | Reduction of inflammatory markers. | acs.org |

| Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | Not specified | Suggested modulation of inflammatory pathways. | smolecule.com |

Other Reported Biological Activities of Quinoline Derivatives

The versatile structure of the quinoline ring has allowed for its incorporation into a variety of therapeutic agents with diverse biological activities. researchgate.netresearchgate.net

The quinoline scaffold is a recurring motif in a number of antiviral compounds. ijprajournal.com Derivatives of quinoline have been investigated for their efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV) and Zika virus. The mechanism of antiviral action can involve the inhibition of viral replication pathways. For example, certain 1H-imidazo[4,5-c]quinolin-4-amines have been noted for their antiviral activity. google.com

Quinoline-based compounds have a well-established history in the treatment of protozoal infections, most notably malaria. ijprajournal.com This activity extends to other protozoa, including Leishmania species. Several quinoline derivatives have been synthesized and evaluated for their anti-leishmanial efficacy. acs.org For instance, ethyl 4-chloro-6,8-difluoroquinoline-3-carboxylate has been assessed for its activity against Leishmania donovani.

In other studies, amino-substituted 3-arylquinolines have been identified as potential anti-leishmanial agents, with some early lead compounds showing good potency against Leishmania mexicana. acs.org Although the quinoline framework is a promising starting point for the development of new antiprotozoal drugs, specific data on the anti-leishmanial or general antiprotozoal activity of this compound is not extensively reported.

The quinoline core is a key component in some antitubercular agents. rsc.org Acridine derivatives, which are structurally related to quinolines, have also been explored for their activity against Mycobacterium tuberculosis. rsc.org While the general class of quinoline derivatives is considered a promising source of new antitubercular drugs, specific research focusing on the antitubercular properties of this compound is limited.

Several quinoline derivatives have been reported to possess antioxidant activity. researchgate.net The mechanism of action can involve the scavenging of free radicals, which helps to mitigate oxidative stress. For example, 2-Methylquinoline-4,8-diol exhibits antioxidant properties due to the presence of hydroxyl groups that can scavenge free radicals.

A study on the free radical scavenging properties of various 2-chloroquinoline-3-carbaldehydes found that the compound 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, which is structurally similar to this compound, demonstrated a significant radical scavenging activity of 92.96%. researchgate.net Additionally, Schiff base complexes derived from 2-chloro-4,8-dimethyl quinoline have been synthesized and shown to have concentration-dependent free radical scavenging activity when tested with DPPH. ijirset.com

Table 2: Radical Scavenging Activity of a Structurally Related Quinoline Derivative

| Compound | Assay | Scavenging Activity (%) | Reference |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | DPPH | 92.96 | researchgate.net |

Quinoline derivatives are known to interact with various enzymes, acting as inhibitors in many cases. This has led to their use in biochemical assays and as potential therapeutic agents targeting specific enzymes. For example, 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid has been studied for its potential to inhibit topoisomerases, which are crucial enzymes in DNA replication.

Furthermore, some quinoline derivatives have been investigated as inhibitors of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rsc.org The compound 6-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride has been noted as a starting material for syntheses in studies related to enzyme inhibition. smolecule.com While the quinoline scaffold is a versatile tool in enzyme inhibition studies, specific biochemical assays and enzyme inhibition data for this compound are not widely available in the reviewed literature.

DNA Binding Investigations

Direct experimental studies detailing the DNA binding properties of this compound are not extensively documented in the available scientific literature. The compound is most frequently cited as a key intermediate or precursor in the synthesis of more complex heterocyclic molecules. However, the broader class of quinoline derivatives is well-known for its diverse biological activities, which are often attributed to interactions with DNA.

Research has focused on the derivatives of this compound, which have been synthesized and evaluated for their potential to interact with DNA. For instance, novel indoloquinolines and benzonaphthyridines synthesized from this compound have been the subject of such investigations. acs.org The interaction of these more complex derivatives with calf thymus DNA (CT-DNA) has been explored through methods like fluorescence quenching studies and molecular docking analyses to understand the nature of the binding. acs.org

While specific data tables for this compound's DNA binding affinity are unavailable due to the lack of direct studies, the research into its derivatives suggests that the quinoline scaffold is a viable pharmacophore for developing DNA-interacting agents. For example, studies on other substituted chloroquinoline derivatives have explored their CT-DNA binding and molecular docking to assess their potential as therapeutic agents. acs.org Similarly, related heterocyclic structures like acridine derivatives, which share some structural similarities with quinolines, are known to act as DNA intercalators and inhibitors of enzymes such as topoisomerases. rsc.org These investigations into related compounds underscore the potential of the quinoline framework as a basis for designing molecules that target DNA.

Advanced Research Applications Beyond Biological Activity

Contributions to Materials Science

The quinoline (B57606) scaffold, particularly with the specific substitutions found in 4-Chloro-2,8-dimethylquinoline, offers unique electronic and structural properties that are of interest in the field of materials science.

Researchers are exploring the integration of this compound and its derivatives into the development of new materials. Its electron-deficient quinoline core makes it a candidate for creating luminescent materials and organic semiconductors. smolecule.com The presence of the chloro- and dimethyl-substituents allows for fine-tuning of the material's electronic and steric properties. smolecule.comsmolecule.com For instance, derivatives of similar quinoline structures are being investigated for their potential in creating novel materials with specific electronic or optical characteristics. evitachem.com The modification of polymer backbones with related quinoline compounds has been explored to enhance properties such as UV resistance. vulcanchem.com

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

The reactivity of the chlorine atom at the 4-position makes this compound a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. lookchem.com

This compound is a valuable starting material for the synthesis of a variety of new therapeutic agents. researchgate.net Its structure serves as a scaffold that can be modified to create compounds with potential biological activities. researchgate.net For example, it has been used as a precursor in the synthesis of novel indoloquinolines and benzonaphthyridines, which have shown cytotoxic activity against cancer cell lines. researchgate.netacs.org The ability to perform substitution reactions at the chloro position allows for the introduction of various functional groups, leading to the development of a diverse range of potential drug candidates. researchgate.net

Table 1: Examples of Therapeutic Agents Synthesized from this compound Intermediates

| Intermediate | Synthesized Compound Class | Potential Therapeutic Application |

|---|---|---|

| Aminoquinoline | Indoloquinolines | Anticancer researchgate.netacs.org |

This table is for illustrative purposes and based on reported research findings.

The structural features of this compound also make it a useful intermediate in the development of new agrochemicals. cymitquimica.com While specific examples directly citing this compound are not prevalent in the provided search results, related quinoline derivatives are known to be precursors in pesticide synthesis. vulcanchem.com The general reactivity of halogenated quinolines allows for their incorporation into larger molecules designed to have specific activities against agricultural pests and diseases. cymitquimica.com

Precursor in the Development of New Therapeutic Agents

Utilization as a Molecular Probe in Biochemical Assays

Although direct evidence for this compound as a molecular probe is limited in the search results, related chloro-dimethylquinoline compounds are utilized in this capacity. For instance, 2-Chloro-4,6-dimethylquinoline (B1297726) is used in studying enzyme inhibitors and as a probe in biochemical assays. These compounds can be valuable tools for investigating biological processes due to their potential to interact with specific enzymes and receptors. smolecule.com The quinoline structure itself is a known pharmacophore, and its derivatives are often studied for their interactions with biological targets. researchgate.net

Applications in the Development of Dyes, Pigments, and Industrial Chemicals

The quinoline ring system is a component of various dyes and pigments. While direct applications of this compound in this area are not explicitly detailed, related compounds are used in the synthesis of colorants. smolecule.com For example, a derivative, 7-Chloro-2-(4-chlorophenyl)-3,8-dimethylquinoline-4-carboxylic acid, is noted for its use in the synthesis of dyes and pigments for textiles and inks. The chromophoric properties of the quinoline nucleus can be modified by substituents, suggesting that this compound could serve as a precursor for creating new colorants with specific properties.

Analytical Method Development for Quinolines

Purity and Structural Integrity Validation Methodologies

Validating the purity and structure of quinoline (B57606) compounds is a critical step following synthesis. This involves employing high-resolution analytical techniques capable of separating the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative assessment of purity for quinoline derivatives. nih.govmdpi.com Due to their aromatic nature, quinolines are typically UV-active, allowing for straightforward detection. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses.

The purity of synthesized quinoline compounds is often determined to be greater than 95-96% by analytical HPLC. nih.govmdpi.comtandfonline.com The methodology generally involves a C18 column as the stationary phase, which effectively separates compounds based on their hydrophobicity. tandfonline.com A gradient elution is frequently employed, starting with a high proportion of an aqueous solvent and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov To improve peak shape and resolution, additives such as trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase. nih.govnih.gov Detection is commonly performed using a UV/Vis detector set at a wavelength where the quinoline chromophore exhibits strong absorbance, such as 254 nm or 290 nm. nih.govnih.gov

Table 1: Representative HPLC Conditions for Purity Analysis of Quinoline Derivatives

| Parameter | Condition | Source(s) |

| Stationary Phase | C18 reversed-phase column | mdpi.comtandfonline.com |

| Mobile Phase | Acetonitrile and water, often with an acid modifier (e.g., 0.1% TFA or 0.01% formic acid) | nih.govnih.gov |

| Elution Mode | Linear gradient (e.g., 5% to 100% or 1% to 90% acetonitrile) | nih.govnih.gov |

| Flow Rate | 0.5 - 1.25 mL/min | mdpi.comnih.gov |

| Detection | UV/Vis at 225 nm, 254 nm, or 290 nm | nih.govnih.govresearchgate.net |

| Purity Confirmation | Typically >95% | nih.govmdpi.comtandfonline.com |

This table presents a generalized summary of conditions reported for various quinoline derivatives.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. acgpubs.orgfishersci.calibretexts.org In the synthesis of 4-Chloro-2,8-dimethylquinoline and other derivatives, TLC is used to track the consumption of starting materials and the formation of the product. wiley.comjocpr.com

The process involves spotting the reaction mixture onto a TLC plate, typically coated with silica (B1680970) gel (e.g., Silica gel 60 F254). acgpubs.orgsapub.org Alongside the reaction mixture, reference spots of the starting materials are also applied to aid in identification. libretexts.org The plate is then developed in a chamber containing an appropriate mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate (B1210297). sapub.orgresearchgate.net The ratio of these solvents is optimized to achieve good separation between the reactant and product spots. After development, the separated spots are visualized, most commonly under UV light, which reveals the UV-active quinoline compounds. acgpubs.orgsapub.org The disappearance of the reactant spot and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion. libretexts.org

Table 2: Examples of TLC Solvent Systems for Quinoline Synthesis

| Reactants/Products | Solvent System (Eluent) | Visualization | Source(s) |

| Quinoline-2-one derivatives | Hexane:Ethyl Acetate (7:3) | UV Light | sapub.org |

| Substituted Quinolines | Chloroform:Petroleum Ether:Ethyl Acetate (9:5:0.5) | Iodine Fumes, UV Light | chemijournal.com |

| 2-Aminoaryl ketone & Ethyl acetoacetate | Hexane:Ethyl Acetate | UV Light | acgpubs.org |

| 6-Bromo-4-methylquinoline | Petroleum Ether:Diethyl Ether (9:1) | UV Light, Chemical Stains | nih.gov |

| (±)-Cuspareine synthesis | Hexane:Ethyl Acetate (8:2) | - | researchgate.net |

This table illustrates various eluent systems used to monitor the synthesis of different quinoline structures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Chromatographic Purification Strategies

Following the completion of a reaction, the crude product is typically a mixture containing the desired quinoline compound, unreacted starting materials, and various byproducts. Chromatographic techniques are essential for isolating the target compound in high purity.

Column chromatography is the most widely used method for the preparative purification of quinoline derivatives from crude reaction mixtures. acgpubs.orgnih.gov Silica gel (e.g., 70–230 mesh) is the standard stationary phase for this purpose. rsc.org The principle is similar to TLC but on a much larger scale.

The crude product is first dissolved in a minimal amount of solvent and loaded onto the top of a packed silica gel column. Then, a solvent or a mixture of solvents (eluent), typically starting with a low polarity (e.g., hexane) and gradually increasing in polarity by adding a solvent like ethyl acetate, is passed through the column. nih.gov This gradient elution allows for the sequential separation of the mixture's components based on their affinity for the silica gel. Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified quinoline derivative. nih.gov

Table 3: Exemplary Eluent Systems for Column Chromatography Purification of Quinolines

| Compound Type | Stationary Phase | Eluent System | Source(s) |

| 6,8-Disubstituted quinolines | Silica Gel | Ethyl Acetate/Hexane (starting at 1:9, increasing polarity) | |

| 2,4-Dimethylquinoline derivative | Silica Gel | Hexane:Ethyl Acetate | acgpubs.org |

| 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline | Silica Gel | Ethyl Acetate/Petroleum Ether | nih.gov |

| Fluorescent quinoline derivatives | Silica Gel | Hexane-Acetone (3:1 or 4:1) | nih.gov |

| Bicyclic N-Arylmethyl-Substituted Iminoribitol | Silica Gel | Chloroform/Methanol (4:1 with 1% Triethylamine) | doi.org |

This table provides examples of solvent systems used to isolate various quinoline-based compounds.

Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids from crude products that are solid at room temperature. google.com The method relies on the principle that the solubility of a compound in a solvent increases with temperature.

The crude quinoline derivative is dissolved in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. jocpr.com As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor). nih.gov The purified crystals are then isolated by filtration. The choice of solvent is critical; an ideal solvent dissolves the compound well when hot but poorly when cold. Common solvents and systems for quinoline derivatives include ethanol (B145695), methanol, ethyl acetate, and mixtures like ethanol/water or acetone/water. jocpr.comsapub.orgoup.com

Table 4: Solvents Used for Recrystallization of Quinoline Derivatives

| Compound Type | Recrystallization Solvent/System | Source(s) |

| N-amino-quinoline-2-one derivative | Ethanol or Toluene | sapub.org |

| Benzamide quinoline derivative | Acetone/Water | sapub.org |

| 4-Amino-6-ether-substituted quinoline | Ethyl Acetate/Dichloromethane | nih.gov |

| Pyrazolo[3,4-b]quinoline derivative | Ethanol | oup.com |

| Substituted quinolines from aldimines | Methanol | jocpr.com |

| 2-Phenylquinoline-4-carboxylic acid | Ethanol | clockss.org |

This table lists various solvents and solvent mixtures successfully employed for the recrystallization of different quinoline structures.

Column Chromatography (e.g., Silica Gel-Based) for Compound Isolation

Development of Derivatization Reagents for Enhanced Analytical Detection

While many quinolines can be detected directly by UV absorbance, chemical derivatization can significantly enhance analytical sensitivity and selectivity, particularly for detection by fluorescence or mass spectrometry (MS). nih.govlabinsights.nl Derivatization involves reacting the analyte with a reagent to form a new compound (a derivative) with more favorable detection properties. labinsights.nl